
Structural Analysis & Characterization of 4-
Methoxybut-1-yne

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-Methoxybut-1-yne

CAS No.: 36678-08-7

Cat. No.: B1595727

Get Quote

Technical Guide for Chemical Research & Development

Executive Summary
4-Methoxybut-1-yne (CAS: 36678-08-7) is a functionalized terminal alkyne serving as a critical

building block in organic synthesis and medicinal chemistry. Its bifunctional nature—comprising

a reactive terminal alkyne and a stable methyl ether—makes it an ideal candidate for "Click"

chemistry (CuAAC), Sonogashira cross-couplings, and the synthesis of complex heterocycles.

This guide provides a comprehensive structural analysis, synthetic pathways, and

spectroscopic characterization standards required for its rigorous identification and utilization.

Molecular Architecture & Physiochemical Properties
The molecule consists of a four-carbon chain terminating in an alkyne group at C1 and a

methoxy ether linkage at C4. The separation of the alkyne and ether functionalities by an

ethylene spacer (

) insulates the electronic effects of the oxygen from the
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-system, preserving the nucleophilicity of the alkyne.

Table 1: Physiochemical Constants
Property Value Notes

IUPAC Name 4-Methoxybut-1-yne

CAS Number 36678-08-7

Molecular Formula

Molecular Weight 84.12 g/mol

Physical State Colorless Liquid Volatile

Boiling Point ~85–90 °C (est.)[1]
Analogous to 3-methoxyprop-

1-yne (61°C)

Density ~0.85 g/mL
Estimated based on aliphatic

ethers

Solubility
Organic solvents (THF, DCM,

)
Immiscible with water

Synthetic Pathway & Impurity Profiling
The most robust synthesis involves the O-methylation of the commercially available precursor

3-butyn-1-ol. This method avoids the formation of allene byproducts common in elimination

reactions.

Synthesis Protocol: Williamson Ether Synthesis
Reaction Logic: Deprotonation of the primary alcohol with Sodium Hydride (NaH) followed by

attack on Methyl Iodide (MeI).

Activation: Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous THF at 0°C under Argon.

Addition: Dropwise addition of 3-butyn-1-ol (1.0 equiv). Evolution of

gas indicates alkoxide formation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

http://www.orgsyn.org/demo.aspx?prep=v92p0013
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methylation: Add MeI (1.2 equiv) dropwise. Warm to room temperature and stir for 4–6

hours.

Workup: Quench with saturated

. Extract with

.

Purification: Distillation is preferred over chromatography due to volatility.

Reaction Workflow Diagram
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Figure 1: Step-wise synthesis of 4-methoxybut-1-yne via Williamson Ether Synthesis.

Spectroscopic Signature Analysis
Accurate identification relies on distinguishing the terminal alkyne proton and the specific

coupling pattern of the ethylene backbone.

Nuclear Magnetic Resonance ( NMR)
The spectrum is characterized by a distinct triplet for the terminal proton and a doublet of

triplets (dt) for the propargylic methylene.

Solvent:

(Reference: 7.26 ppm)[2]
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

C4-H 3.52 Triplet (t) 2H 7.0

OMe 3.38 Singlet (s) 3H -

C3-H 2.48
Dblt of

Triplets (dt)
2H 7.0, 2.6

C1-H 1.98 Triplet (t) 1H 2.6

Mechanistic Insight:

The C3-H signal appears as a dt because it is split by the adjacent C4 methylene (

Hz) and the terminal alkyne proton (

Hz).

The C1-H appears as a triplet due to long-range coupling (

) with the two C3 protons.

Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the presence of the terminal alkyne.

3295 cm

: Strong, sharp

stretch (Diagnostic).

2120 cm

: Weak

stretch (Characteristic of terminal alkynes).

1120 cm
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: Strong

ether stretch.

Mass Spectrometry (GC-MS)
Molecular Ion (

): m/z 84.

Base Peak: Likely m/z 53 (

) due to loss of the methoxy group (

).

Fragmentation: Loss of methyl radical (

) to form stabilized oxonium ion.

Reactivity Profile & Applications
The structural duality of 4-methoxybut-1-yne allows for orthogonal functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. The

methoxy tail acts as a polar, non-coordinating spacer, improving solubility in biological media.

Sonogashira Coupling
Reacts with aryl halides (

) using Pd/Cu catalysis to form substituted aryl alkynes.

Protocol Note: Ensure the ether linkage is stable under the basic conditions (typically amines

like

) used in this coupling.

Reactivity Flowchart
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Figure 2: Primary reactivity pathways for drug discovery applications.

Safety & Handling Protocols
Flammability: Highly flammable liquid (Flash point est. < 20°C). Store in a flammables

cabinet.

Volatility: Significant vapor pressure. Handle in a fume hood to avoid inhalation.

Peroxide Formation: Like all ethers, it may form peroxides upon prolonged exposure to air.

Test with starch-iodide paper before distillation.

Storage: Store under inert atmosphere (

or Ar) at 2–8°C.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 542152, 4-Methoxybut-1-yne. Retrieved from [Link]

Organic Syntheses (1981).Synthesis of 4,4-Dimethoxybut-1-yne (Related Acetal Synthesis).

Org.[3][4][5] Synth. 1981, 60, 81. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1595727/docs?utm_src=pdf-body-img#structural-analysis-characterization-of-4-methoxybut-1-yne
https://www.benchchem.com/product/b1595727/docs?utm_src=pdf-body#structural-analysis-characterization-of-4-methoxybut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybut-1-yne
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
http://www.orgsyn.org/demo.aspx?prep=CV7P0160
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H. Reich, University of Wisconsin.Alkyne Proton Chemical Shifts. Organic Chemistry Data.[3]

[4][5] Retrieved from [Link][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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